

Core Tenets of 22-SLF Function

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Compound of Interest		
Compound Name:	22-SLF	
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22-SLF is a heterobifunctional molecule, specifically a PROTAC, engineered to induce the degradation of a target protein through the ubiquitin-proteasome system. It achieves this by acting as a molecular bridge between the target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction.

The primary components and their roles are:

- Target Protein: FK506-binding protein 12 (FKBP12).[1]
- Recruited E3 Ligase: F-box protein 22 (FBXO22), which is part of a SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[2][3][4]
- Mechanism: Formation of a ternary complex involving 22-SLF, FKBP12, and FBXO22, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][3]

Quantitative Degradation Profile

The efficacy of **22-SLF** in degrading FKBP12 has been quantitatively assessed through various cellular assays. The key parameters defining its activity are summarized below.



Parameter	Value	Conditions
DC50	0.5 μΜ	Dose-dependent degradation in HEK293T cells expressing HA-FBXO22 after an 8-hour treatment.[1][3]
Dmax	~89%	Maximum degradation of FKBP12 observed in the same dose-response experiment.[1]
Time Dependence	Rapid	Nearly complete degradation was observed within 2 hours of treatment.[1]
Concentration Range	0.025 - 15 μΜ	Effective degradation of FKBP12 was observed across this concentration range in time courses up to 24 hours.[1]
FBXO22 Engagement	~20%	Approximate engagement of FBXO22 C228 residue at a 2

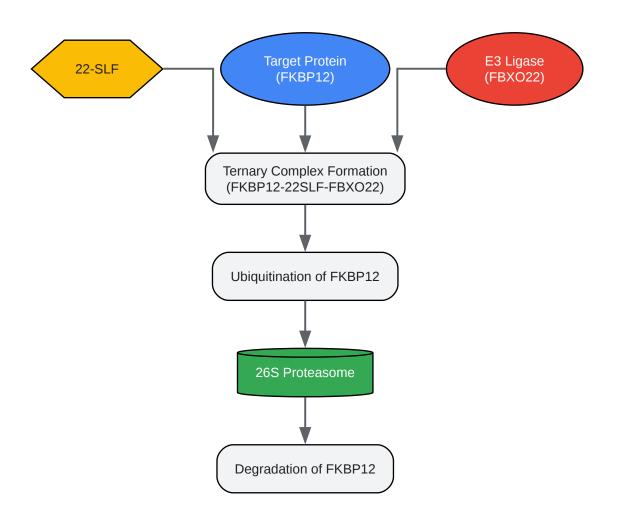
Signaling and Degradation Pathway

The mechanism of action of **22-SLF** follows a multi-step process, beginning with the formation of a key ternary complex and culminating in the destruction of the target protein.

- Ternary Complex Formation: **22-SLF**, composed of an FKBP12 ligand and an FBXO22 ligand connected by a linker, simultaneously binds to both proteins. This action brings the target protein (FKBP12) into close proximity with the FBXO22 E3 ligase.[1][3]
- Covalent Engagement: The electrophilic α-chloroacetamide group on 22-SLF covalently interacts with cysteine residues C227 and/or C228 on FBXO22, stabilizing the complex.[2][3]
 [4]



- Ubiquitination: Once the complex is formed, the SCF-FBXO22 E3 ligase complex facilitates the transfer of ubiquitin molecules to lysine residues on the surface of FKBP12.
- Proteasomal Recognition and Degradation: The poly-ubiquitinated FKBP12 is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[3] This degradation is dependent on the proteasome, as its inhibition with MG132 blocks the process.[3]



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Core mechanism of **22-SLF**-induced protein degradation.

Experimental Protocols

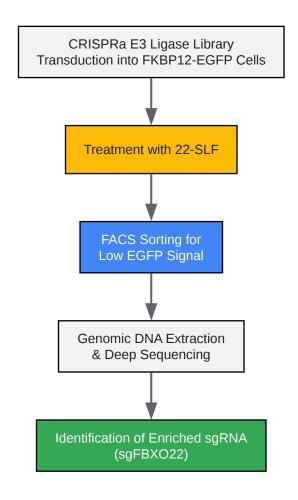


The elucidation of the **22-SLF** mechanism relied on a series of key experiments designed to identify the E3 ligase, confirm the degradation pathway, and pinpoint specific molecular interactions.

CRISPR Activation Screen for E3 Ligase Identification

- Objective: To identify the E3 ligase responsible for 22-SLF-mediated degradation of FKBP12.
 [2][4]
- Methodology:
 - A library of CRISPR activation (CRISPRa) single-guide RNAs (sgRNAs) targeting human E3 ligases was introduced into a cell line engineered to express FKBP12 fused to a reporter protein (e.g., EGFP).
 - This system allows for the systematic transcriptional activation of individual E3 ligase genes.
 - The cell pool was treated with 22-SLF.
 - Fluorescence-Activated Cell Sorting (FACS) was used to isolate cells exhibiting low EGFP fluorescence, indicating FKBP12-EGFP degradation.
 - Genomic DNA was sequenced from the low-fluorescence population to identify the enriched sgRNAs, which pointed to FBXO22 as the gene whose activation supported degradation.[3][5]





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Workflow for CRISPRa-based identification of the E3 ligase.

Validation of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

- Objective: To physically demonstrate the formation of the FKBP12-22-SLF-FBXO22 ternary complex.[3]
- Methodology:
 - HEK293T cells were engineered to express HA-tagged FBXO22 and FLAG-tagged FKBP12.
 - Cells were treated with 22-SLF to induce complex formation and the proteasome inhibitor MG132 to prevent the degradation of FKBP12, allowing the complex to accumulate.



- Cell lysates were subjected to immunoprecipitation using anti-FLAG antibodies to pull down FLAG-FKBP12 and any associated proteins.
- The immunoprecipitated samples were analyzed by Western blot using anti-HA antibodies.
- The detection of HA-FBXO22 in the FLAG-FKBP12 pulldown fraction confirmed their interaction in the presence of 22-SLF.[3]

Identification of Cysteine Engagement via Activity-Based Protein Profiling (ABPP)

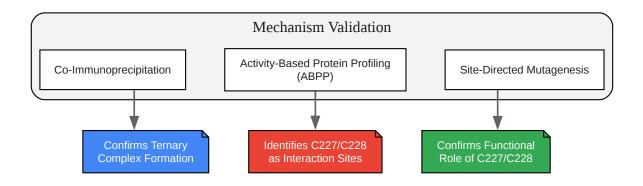
- Objective: To identify the specific cysteine residues in FBXO22 that covalently bind to 22-SLF.[3]
- Methodology:
 - HEK293T cells expressing HA-FBXO22 were treated with either DMSO (control) or 2 μM
 of 22-SLF for 2 hours.
 - Cell lysates were then treated with an alkyne-tagged iodoacetamide probe (IA-probe),
 which reacts with and labels cysteine residues that are not already blocked by 22-SLF.
 - The labeled proteins were subjected to click chemistry to attach a biotin tag.
 - Biotinylated proteins were enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry.
 - A quantitative comparison of peptide abundances between the DMSO and 22-SLF treated samples revealed a significant reduction in the signal for peptides containing C228, indicating this was a primary site of engagement by 22-SLF.[3]

Confirmation of Functional Cysteine Residues via Site-Directed Mutagenesis

 Objective: To confirm that cysteines C227 and C228 are essential for 22-SLF-mediated degradation.[3]



- · Methodology:
 - FBXO22 expression vectors were modified to create single mutants (C227A or C228A)
 and a double mutant (C227A/C228A).
 - These FBXO22 variants were expressed in HEK293T cells.
 - The ability of 22-SLF to degrade FKBP12 was assessed in these cells via Western blot.
 - Results showed that single mutations partially impeded degradation, while the double mutation completely abolished 22-SLF-induced degradation of FKBP12, confirming the critical and overlapping roles of these two residues.[3]



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Key experimental approaches for validating the **22-SLF** mechanism.

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